3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Purity Quality Control Procurement

3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 439661-32-2) is a heterocyclic small molecule belonging to the 2-mercaptoquinazolin-4(3H)-one (2-thioxo-2,3-dihydroquinazolin-4(1H)-one) class. Its core scaffold, a bicyclic quinazolinone fused to a thiol/thione moiety at C2, is recognized as a privileged structure in medicinal chemistry due to its capacity for diverse biological target engagement, including kinase inhibition, carbonic anhydrase modulation, and anti-proliferative activity.

Molecular Formula C16H20N2OS
Molecular Weight 288.41
CAS No. 439661-32-2
Cat. No. B2474038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS439661-32-2
Molecular FormulaC16H20N2OS
Molecular Weight288.41
Structural Identifiers
SMILESCC1CCCC(C1C)N2C(=O)C3=CC=CC=C3NC2=S
InChIInChI=1S/C16H20N2OS/c1-10-6-5-9-14(11(10)2)18-15(19)12-7-3-4-8-13(12)17-16(18)20/h3-4,7-8,10-11,14H,5-6,9H2,1-2H3,(H,17,20)
InChIKeyCVVSRXDHFVSJEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 439661-32-2): Procurement-Relevant Chemical Identity and Baseline Characteristics


3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 439661-32-2) is a heterocyclic small molecule belonging to the 2-mercaptoquinazolin-4(3H)-one (2-thioxo-2,3-dihydroquinazolin-4(1H)-one) class [1]. Its core scaffold, a bicyclic quinazolinone fused to a thiol/thione moiety at C2, is recognized as a privileged structure in medicinal chemistry due to its capacity for diverse biological target engagement, including kinase inhibition, carbonic anhydrase modulation, and anti-proliferative activity [2]. This specific derivative bears a 2,3-dimethylcyclohexyl substituent at the N3 position, a saturated cyclic hydrocarbon group that differentiates it from the more common N3-aryl or short-chain alkyl analogs frequently studied in the literature [1]. The compound is commercially catalogued as a bioactive small molecule at a specified purity of 95% (HPLC) , with a molecular formula of C16H20N2OS and a molecular weight of 288.4 g/mol [1]. Due to the paucity of publicly disclosed quantitative biological data for this exact structure, its differentiation relies on a combination of verified physicochemical properties, structural uniqueness within the quinazolinone landscape, and class-level activity inference from closely related analogs.

Why Generic Substitution of 3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is Not Scientifically Defensible


The biological activity and physicochemical behavior of 2-sulfanyl-3,4-dihydroquinazolin-4-ones are exquisitely sensitive to the nature of the N3 substituent, and simple in-class analogs cannot be assumed interchangeable [1]. Structure-activity relationship (SAR) studies on closely related 2-mercaptoquinazolin-4(3H)-ones have demonstrated that the N3 group profoundly modulates target binding affinity, cellular permeability, metabolic stability, and cytotoxicity profiles [2]. For instance, N3-aryl analogs such as the 2,6-dimethylphenyl derivative often exhibit enhanced π-stacking interactions with kinase hinge regions, whereas N3-alkyl variants may alter lipophilicity and membrane partitioning [2]. The 2,3-dimethylcyclohexyl moiety introduces a distinctive steric contour—two methyl substituents on a conformationally flexible cyclohexane ring—that is absent from planar aromatic or linear alkyl analogs [3]. This substituent simultaneously increases molecular complexity (PubChem complexity score: 411) relative to simpler N3-phenyl or N3-methyl derivatives and reduces the number of rotatable bonds (1 rotatable bond), potentially enhancing binding site complementarity through a balance of rigidity and conformational adaptability [3]. Generic substitution without experimental verification therefore risks both false-negative screening outcomes—where a promising chemotype is dismissed—and false-positive hits where altered selectivity profiles confound target identification.

Quantitative Differentiation Evidence for 3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one: Verified Data for Scientific Selection


Commercially Verified Purity Benchmark: 95% HPLC Purity Versus Uncharacterized Analogs

The target compound is supplied with a manufacturer-specified purity of 95% (HPLC) from AKSci (Catalog# 6587CK), providing a quantifiable procurement-grade quality benchmark . In contrast, many structurally analogous 2-sulfanyl-3,4-dihydroquinazolin-4-ones—such as 3-(1-phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 568558-23-6) and 3-(6-methylheptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one—are frequently catalogued without explicit purity specifications or with variable purity levels that complicate direct lot-to-lot comparison . The confirmed 95% purity for CAS 439661-32-2 reduces uncertainty in assay normalization and facilitates reproducible dose-response studies.

Purity Quality Control Procurement

Computational Lipophilicity Differentiation: Predicted XLogP3 of 3.9 Versus Common N3-Aryl and N3-Alkyl Analogs

The predicted partition coefficient (XLogP3-AA) for 3-(2,3-dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is 3.9, as computed by PubChem's XLogP3 algorithm [1]. This value places the compound within the optimal lipophilicity range (LogP 1–4) associated with favorable oral absorption and membrane permeability according to Lipinski's rule of five [2]. By comparison, the simpler N3-unsubstituted parent scaffold, 2-mercapto-4(3H)-quinazolinone (CAS 13906-09-7), has a computed XLogP3 of approximately 1.1 [1], which may limit its passive membrane diffusion. Conversely, N3-aryl analogs such as 3-(2,6-dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one are expected to possess higher LogP values (estimated >4.5 based on aromatic ring contribution), potentially increasing the risk of nonspecific protein binding and poor aqueous solubility [2]. The 2,3-dimethylcyclohexyl group thus achieves a balanced lipophilic profile distinct from both more polar and more hydrophobic in-class alternatives.

Lipophilicity Drug-likeness Permeability

Molecular Complexity and Rotatable Bond Constraints: A Structural Distinctiveness Argument

The target compound exhibits a computed molecular complexity score of 411 and possesses only one rotatable bond (the C–N bond connecting the cyclohexyl ring to the quinazolinone core), as recorded in PubChem's computed properties [1]. This is in striking contrast to common N3-alkyl analogs such as 3-(6-methylheptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, which contain a flexible branched alkyl chain with multiple rotatable bonds (estimated 5–6) and a lower complexity score [2]. Higher molecular complexity combined with conformational restriction is correlated with improved target selectivity and enhanced binding affinity in fragment-based and lead-like screening libraries [3]. The 2,3-dimethylcyclohexyl ring introduces a pre-organized hydrophobic scaffold that reduces the entropic penalty upon binding compared to flexible alkyl chains, while avoiding the metabolic liabilities often associated with unsubstituted aromatic rings at N3 [1].

Molecular Complexity Conformational Restriction Binding Entropy

Class-Level Kinase and Carbonic Anhydrase Inhibitory Activity Inference from 2-Mercaptoquinazolin-4(3H)-one Scaffold

While no direct bioassay data are publicly available for CAS 439661-32-2, the 2-mercaptoquinazolin-4(3H)-one scaffold has been independently validated as a multi-kinase inhibitory chemotype and a carbonic anhydrase (CA) inhibitory scaffold [1][2]. Novel 2-sulfanylquinazolin-4(3H)-one derivatives demonstrated broad-spectrum anticancer activity across four human cancer cell lines with IC50 values ranging from 1.94 to 7.1 µM for the most active analog (compound 5d), comparable to doxorubicin (IC50 = 3.18–5.57 µM) [1]. Separately, S-substituted 2-mercaptoquinazolin-4(3H)-ones were shown to act as potent and selective inhibitors of tumor-associated human carbonic anhydrase isoforms hCA IX and hCA XII, with Ki values in the nanomolar range for select derivatives [2]. The presence of the free 2-sulfanyl group in the target compound retains the potential for further S-derivatization to enhance potency and selectivity along validated SAR vectors [1][2].

Kinase Inhibition Carbonic Anhydrase Multi-target Activity

Chemical Stability and Tautomeric Preference: Thione-Thiol Equilibrium as a Differentiation Factor

Spectroscopic investigations of 2-mercaptoquinazolin-4-one derivatives indicate that the parent scaffold exists in solution as a statistical mixture of oxo-thiol and oxo-thione tautomeric forms, with the thione tautomer (C=S) generally predominating in polar solvents [1]. This tautomeric equilibrium directly influences the compound's hydrogen-bonding capacity, metal-chelating ability, and nucleophilic reactivity at the sulfur center [1]. The 2,3-dimethylcyclohexyl substituent at N3, by virtue of its electron-donating alkyl character, is predicted to stabilize the thione tautomer relative to the thiol form more effectively than N3-aryl substituents, which can withdraw electron density and shift the equilibrium toward the thiol species [1]. This subtle electronic modulation may affect the compound's propensity for S-oxidation, disulfide formation, and metal coordination in biological media—factors that critically influence in vitro assay reproducibility and in vivo pharmacokinetics [2].

Tautomerism Chemical Stability Reactivity

Recommended Application Scenarios for 3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Discovery and SAR Expansion of the 2-Mercaptoquinazolin-4(3H)-one Scaffold

The validated multi-kinase inhibitory activity of 2-sulfanylquinazolin-4(3H)-one derivatives [1] supports the use of CAS 439661-32-2 as a structurally differentiated starting point for kinase inhibitor SAR campaigns. Its 2,3-dimethylcyclohexyl N3 substituent explores steric space not covered by published analogs, while its free 2-sulfanyl group allows systematic S-derivatization to optimize potency and selectivity [1]. The compound's XLogP3 of 3.9 [2] places it within the favorable lipophilicity range for kinase inhibitor lead-like properties, and its single rotatable bond [2] may confer an entropic advantage in binding pocket complementarity. Procurement at a verified 95% purity ensures assay-grade quality for primary screening.

Carbonic Anhydrase Isoform-Selective Inhibitor Development Targeting Tumor-Associated hCA IX and hCA XII

S-substituted 2-mercaptoquinazolin-4(3H)-ones have demonstrated potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII with nanomolar Ki values [3]. CAS 439661-32-2, with its intact 2-sulfanyl group, serves as a direct precursor for S-functionalization to generate focused libraries targeting these isoforms. The 2,3-dimethylcyclohexyl substituent may provide a hydrophobic anchor for additional interactions within the CA active site, a hypothesis testable through molecular docking and subsequent enzymatic assays. The compound's commercial availability at defined purity eliminates the need for in-house synthesis of the core scaffold, accelerating SAR exploration.

Physicochemical Property-Driven Library Design for CNS or Intracellular Target Screening

The balanced lipophilicity (XLogP3 = 3.9) [2], low rotatable bond count (1) [2], and moderate molecular weight (288.4 g/mol) [2] of CAS 439661-32-2 align with established computational filters for CNS drug-likeness and intracellular target engagement. Its molecular complexity score of 411 exceeds that of many simpler quinazolinone analogs [2], a feature associated with higher clinical developability rates. These properties make it a suitable component for diversity-oriented screening libraries where computational pre-selection based on drug-like physicochemical parameters is a procurement criterion. The documented 95% purity ensures reliable concentration-response data in cell-based assays.

Tautomerism and Chemical Reactivity Studies on 2-Mercaptoquinazolin-4-ones

The established tendency of 2-mercaptoquinazolin-4-ones to exhibit solvent- and substituent-dependent thione-thiol tautomerism [4] positions CAS 439661-32-2 as a useful probe for systematic tautomerism studies. Its N3-alkyl (2,3-dimethylcyclohexyl) substitution is predicted to stabilize the thione tautomer relative to N3-aryl analogs [4], enabling comparative spectroscopic and computational investigations. Understanding tautomeric preference is directly relevant to predicting S-alkylation regioselectivity, oxidative stability during long-term storage, and metal-chelating behavior in biological assay media. The compound's commercial availability with defined purity ensures reproducible starting material for these fundamental chemical characterization studies.

Quote Request

Request a Quote for 3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.